molecular formula C15H16N2O3S2 B2423846 (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 1164535-65-2

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2423846
CAS No.: 1164535-65-2
M. Wt: 336.42
InChI Key: SJPNONWUANTENW-BENRWUELSA-N
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Description

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidine ring, a pyridine moiety, and a hexanoic acid chain. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)4-2-1-3-9-17-14(20)12(22-15(17)21)10-11-5-7-16-8-6-11/h5-8,10H,1-4,9H2,(H,18,19)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNONWUANTENW-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-4-carbaldehyde with 2-thioxothiazolidine-4-one under basic conditions to form the intermediate (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one. This intermediate is then subjected to a nucleophilic substitution reaction with 6-bromohexanoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine moiety can be reduced to piperidine derivatives.

    Substitution: The hexanoic acid chain can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine for esterification; amines for amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Esters or amides of hexanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have indicated that compounds with thiazolidinone structures exhibit antimicrobial properties. The specific derivative (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Properties : Similar compounds have been documented to possess anti-inflammatory effects. For instance, related thiazolidinones have demonstrated the ability to inhibit leukocyte recruitment during inflammatory responses in animal models . This suggests that this compound may also exhibit similar properties.
  • Cancer Treatment : The compound's structural features may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of thiazolidinones can inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Insights

  • Mechanism of Action : The thiazolidinone moiety is believed to interact with specific enzymes or receptors involved in disease pathways. For example, studies on related compounds have indicated that they may modulate integrin activity, which is crucial for cell adhesion and migration during inflammatory processes .
  • Formulation Development : Advances in formulation techniques are being explored to enhance the bioavailability and therapeutic efficacy of this compound. Novel salts and crystalline forms are being developed to improve solubility and stability, which are critical factors in drug formulation .

Material Science Applications

  • Nanotechnology : The compound's unique chemical structure allows it to be utilized in the synthesis of nanomaterials for biomedical applications. For instance, it can be incorporated into smart drug delivery systems that target specific tissues or cells, enhancing therapeutic outcomes while minimizing side effects .
  • Biocompatible Materials : Due to its potential biocompatibility, this compound can be explored as a component in the development of biocompatible polymers for medical devices or tissue engineering scaffolds.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, warranting further exploration into its mechanism of action .
  • Anti-inflammatory Model : In a murine model of acute inflammation, administration of this compound resulted in reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyridine moiety can bind to specific receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one: Shares the thioxothiazolidine and pyridine moieties but lacks the hexanoic acid chain.

    6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid: Similar structure but different stereochemistry.

Uniqueness

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexanoic acid chain enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.

Biological Activity

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones, known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C14_{14}H16_{16}N2_{2}O3_{3}S2_{2}

The thiazolidinone core structure contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antioxidant Properties : It exhibits antioxidant activity, reducing oxidative stress within cells and potentially protecting against cellular damage.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionModerate inhibition of enzymes
Antioxidant ActivityHigh radical scavenging ability
Anti-inflammatory ActivitySignificant reduction in cytokine levels

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    A study conducted by Mendoza et al. demonstrated that this compound inhibits specific metabolic enzymes, leading to decreased substrate conversion rates. This suggests potential applications in metabolic disorders where enzyme regulation is critical .
  • Antioxidant Evaluation :
    In vitro assays revealed that the compound effectively scavenges free radicals, significantly reducing oxidative stress markers in treated cells compared to controls. This property could be beneficial in developing therapies for oxidative stress-related conditions .
  • Anti-inflammatory Research :
    A recent investigation into the anti-inflammatory effects of the compound showed a marked decrease in pro-inflammatory cytokines in animal models of inflammation. These findings support its potential use in managing inflammatory diseases .

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